molecular formula C20H15BrN2O2S B11107970 2-{[2-(4-Bromophenyl)-2-oxoethyl]sulfanyl}-6-methyl-4-(5-methylfuran-2-yl)pyridine-3-carbonitrile

2-{[2-(4-Bromophenyl)-2-oxoethyl]sulfanyl}-6-methyl-4-(5-methylfuran-2-yl)pyridine-3-carbonitrile

Cat. No.: B11107970
M. Wt: 427.3 g/mol
InChI Key: SNGSTUWRBYHAOY-UHFFFAOYSA-N
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Description

2-{[2-(4-Bromophenyl)-2-oxoethyl]sulfanyl}-6-methyl-4-(5-methylfuran-2-yl)pyridine-3-carbonitrile is a complex organic compound with a unique structure that includes a bromophenyl group, a furan ring, and a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[2-(4-Bromophenyl)-2-oxoethyl]sulfanyl}-6-methyl-4-(5-methylfuran-2-yl)pyridine-3-carbonitrile typically involves multiple steps, including the formation of the bromophenyl group, the furan ring, and the pyridine ring. Common synthetic routes may include:

    Formation of the Bromophenyl Group: This can be achieved through bromination reactions using reagents such as bromine or N-bromosuccinimide (NBS).

    Formation of the Furan Ring: The furan ring can be synthesized through cyclization reactions involving furfural or other furan derivatives.

    Formation of the Pyridine Ring: The pyridine ring can be synthesized through condensation reactions involving pyridine derivatives.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-{[2-(4-Bromophenyl)-2-oxoethyl]sulfanyl}-6-methyl-4-(5-methylfuran-2-yl)pyridine-3-carbonitrile can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The bromophenyl group can undergo substitution reactions with nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.

    Substitution: Amines, thiols, polar solvents, elevated temperatures.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or amines.

Scientific Research Applications

2-{[2-(4-Bromophenyl)-2-oxoethyl]sulfanyl}-6-methyl-4-(5-methylfuran-2-yl)pyridine-3-carbonitrile has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and materials.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including drug development and medicinal chemistry.

    Industry: Utilized in the development of new materials, catalysts, and chemical processes.

Mechanism of Action

The mechanism of action of 2-{[2-(4-Bromophenyl)-2-oxoethyl]sulfanyl}-6-methyl-4-(5-methylfuran-2-yl)pyridine-3-carbonitrile involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-{[2-(4-Chlorophenyl)-2-oxoethyl]sulfanyl}-6-methyl-4-(5-methylfuran-2-yl)pyridine-3-carbonitrile
  • 2-{[2-(4-Fluorophenyl)-2-oxoethyl]sulfanyl}-6-methyl-4-(5-methylfuran-2-yl)pyridine-3-carbonitrile
  • 2-{[2-(4-Methylphenyl)-2-oxoethyl]sulfanyl}-6-methyl-4-(5-methylfuran-2-yl)pyridine-3-carbonitrile

Uniqueness

The uniqueness of 2-{[2-(4-Bromophenyl)-2-oxoethyl]sulfanyl}-6-methyl-4-(5-methylfuran-2-yl)pyridine-3-carbonitrile lies in its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C20H15BrN2O2S

Molecular Weight

427.3 g/mol

IUPAC Name

2-[2-(4-bromophenyl)-2-oxoethyl]sulfanyl-6-methyl-4-(5-methylfuran-2-yl)pyridine-3-carbonitrile

InChI

InChI=1S/C20H15BrN2O2S/c1-12-9-16(19-8-3-13(2)25-19)17(10-22)20(23-12)26-11-18(24)14-4-6-15(21)7-5-14/h3-9H,11H2,1-2H3

InChI Key

SNGSTUWRBYHAOY-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(O1)C2=C(C(=NC(=C2)C)SCC(=O)C3=CC=C(C=C3)Br)C#N

Origin of Product

United States

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